molecular formula C15H10Cl2F3NO2 B6131471 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6131471
M. Wt: 364.1 g/mol
InChI Key: VHPKMLWKBQLJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. In

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research for its ability to inhibit JAK2. JAK2 is involved in a variety of cellular processes, including cell growth, differentiation, and survival. Dysregulation of JAK2 signaling has been implicated in the development of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been used to study the role of JAK2 in various physiological processes, such as hematopoiesis and immune function.

Mechanism of Action

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STAT3 and STAT5, which are involved in the regulation of gene expression. Inhibition of JAK2 signaling by this compound leads to the suppression of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and suppresses metastasis. This compound has also been shown to inhibit the production of inflammatory cytokines, such as IL-6 and TNF-α, and to modulate immune cell function. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively non-specific inhibitor of JAK2, and may also inhibit other kinases and signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more specific JAK2 inhibitors, which may have fewer off-target effects than this compound. Another area of research is the study of the role of JAK2 in other physiological processes, such as metabolism and aging. Finally, this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, which are characterized by dysregulation of JAK2 signaling.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzyl chloride with 3-(trifluoromethyl)aniline to form the intermediate 3,5-dichloro-4-methoxy-N-(3-trifluoromethylphenyl)benzamide. This intermediate is then reacted with sodium hydride and 4-chloro-3-nitrobenzene to form this compound. The yield of this compound is typically around 50%, and the compound is purified using column chromatography.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c1-23-13-11(16)5-8(6-12(13)17)14(22)21-10-4-2-3-9(7-10)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPKMLWKBQLJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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